molecular formula C12H12N2O B3034434 2-Benzoyl-3-(dimethylamino)acrylonitrile CAS No. 174652-94-9

2-Benzoyl-3-(dimethylamino)acrylonitrile

Cat. No.: B3034434
CAS No.: 174652-94-9
M. Wt: 200.24 g/mol
InChI Key: ZHLDDWYMGDGHRL-PKNBQFBNSA-N
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Description

“2-Benzoyl-3-(dimethylamino)acrylonitrile” is a chemical compound with the linear formula C18H16N2O . It has a molecular weight of 276.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C18H16N2O . The CAS Number for this compound is 101220-35-3 .

Scientific Research Applications

1. Applications in Organic Synthesis

2-Benzoyl-3-(dimethylamino)acrylonitrile has been utilized in various organic synthesis reactions. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile. These products were determined through X-ray crystallographic analysis, indicating the chemical's role in forming complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).

2. Role in Polymerization Processes

The compound has been observed in studies related to the polymerization of acrylonitrile. For example, it was used in the study of vinyl polymerization, where its presence influenced the initial rate of polymerization. This highlights its potential role in controlling and modifying polymerization reactions (Imoto & Takemoto, 1955).

3. Influence in Solution Polymerization

Research has shown that this compound can affect the solution polymerization of acrylonitrile. Specifically, it was found to increase the rate of solution polymerization significantly, thereby playing a crucial role in the efficiency and outcomes of polymerization processes (Kumar & Gupta, 1982).

4. Impact on Terpolymerization Reactions

In the field of terpolymerization, this compound has been a subject of interest due to its chemical properties. It is involved in reactions that lead to the formation of terpolymers with unique characteristics, which could be significant for various industrial applications (Mathakiya, Vangani, & Rakshit, 1998).

5. Applications in Fabrication of Composites

The chemical has been used in the fabrication of glass fiber reinforced composites. This demonstrates its potential in materials science, especially in enhancing the properties of composite materials (Raval, Patel, & Vyas, 2002).

6. Role in Isomerism Studies

Studies on isomerism have involved this compound, particularly in understanding the crystal structures and intermolecular interactions in isomers. Such research provides insights into the molecular behavior of organic compounds (Tammisetti et al., 2018).

7. Implications in Antimicrobial Research

Finally, this compound has been incorporated into studies related to antimicrobial activity. For example, it was used in the synthesis of novel compounds with potential antimicrobial properties, indicating its relevance in pharmaceutical research (Elgemeie et al., 2017).

Properties

IUPAC Name

(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDDWYMGDGHRL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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